
Peonidin 3-galactoside
Descripción general
Descripción
Peonidin 3-galactoside is an anthocyanin, a type of natural colorant found in various fruits and vegetables . It is also present in red wine and black rice . This compound has antioxidant properties .
Synthesis Analysis
This compound shares a common biosynthesis pathway with other anthocyanins . A unique aspect of its synthesis involves a galactosyltransferase that uses uridine diphosphate galactose (UDP-galactose) and cyanidin as substrates .
Molecular Structure Analysis
The molecular formula of this compound is C22H22O11 . Its molecular weight is 462.4 .
Chemical Reactions Analysis
Anthocyanins like this compound can undergo various chemical reactions. For instance, they can combine with O2 to form •O2−, which can cause lipid peroxidation and protein oxidation .
Aplicaciones Científicas De Investigación
Inhibition of Tyrosinase Activity
Peonidin 3-galactoside has been studied for its interaction with tyrosinase, an enzyme associated with melanin production. It can potentially prevent melanin-related diseases and contribute to skin whitening by inhibiting tyrosinase activity .
Antioxidative Properties
This compound exhibits strong antioxidative properties, outperforming other flavonoids in DPPH-radical scavenging activity, which is crucial for protecting cells from oxidative stress .
Anti-inflammatory and Anticancer Effects
this compound, like many anthocyanidins, has shown potential in countering inflammation and certain types of cancers, notably metastatic human breast cancer cells .
Cardiovascular Health
Anthocyanins, including this compound, are linked to improved cardiovascular health by playing a role in countering the onset and progression of cardiovascular diseases .
Metabolic Regulation
It has been noted for its ability to reduce lipogenesis and inflammation, thereby improving metabolism and potentially aiding in obesity management .
Neurodegenerative Disease Prevention
Due to its bioactive properties, this compound may play a role in preventing the onset of neurodegenerative diseases as part of a diet rich in fruits and vegetables .
Food Coloring Application
this compound’s color stability makes it a candidate for use as a natural food coloring agent, with a patented formulation already in existence .
Nutritional Value in Diet
Consumption of foods containing this compound is associated with high nutritional value and potential health benefits such as antioxidant, anti-inflammatory, anticancer, and antidiabetic effects .
Mecanismo De Acción
Target of Action
Peonidin 3-galactoside, a type of anthocyanin, primarily targets tyrosinase, a speed-limiting enzyme associated with melanin production . Tyrosinase plays a crucial role in the hydroxylation of mono-phenol to form bisphenol and the oxidation of bisphenol to generate quinone, thus resulting in melanin formation .
Mode of Action
This compound interacts with tyrosinase, inducing static fluorescence quenching of the enzyme . This interaction leads to conformational changes in tyrosinase, affecting its function . The binding of this compound to tyrosinase is facilitated by hydrogen bonds and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to melanin synthesis. By interacting with tyrosinase, this compound can inhibit the enzyme’s activity, thereby preventing melanin disease and contributing to whitening .
Result of Action
The interaction of this compound with tyrosinase results in the inhibition of melanin production, which can prevent melanin disease and contribute to whitening . Moreover, this compound has shown potent inhibitory and apoptotic effects on cancer cells in vitro, notably metastatic human breast cancer cells .
Action Environment
The action of this compound is influenced by environmental factors such as pH. Like most anthocyanidins, this compound is pH-sensitive, and changes from red to blue as pH rises . This is because the extent of the conjugation of the double bonds is altered when the pH is changed, which in turn alters the wavelength of light energy absorbed by the molecule .
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18+,19+,20-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-HVOKISQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28148-89-2 | |
| Record name | Peonidin 3-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEONIDIN 3-GALACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595285F29O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



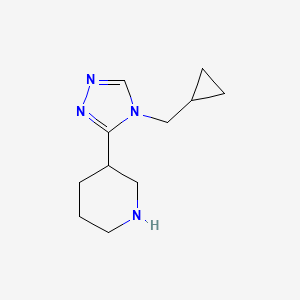
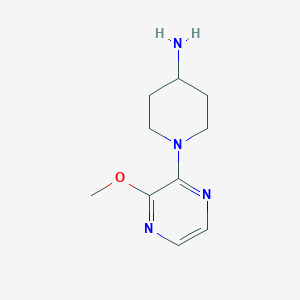
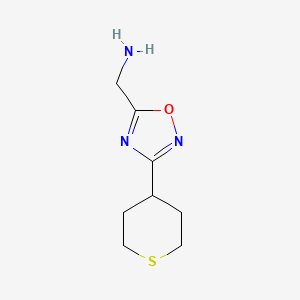
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)
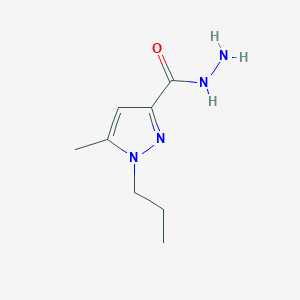

![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)
![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)
![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)
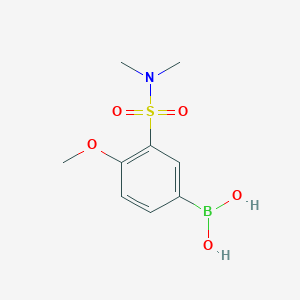
![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)